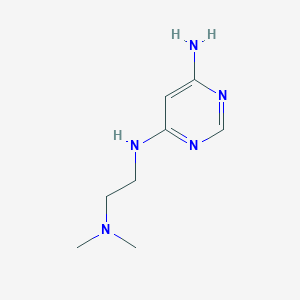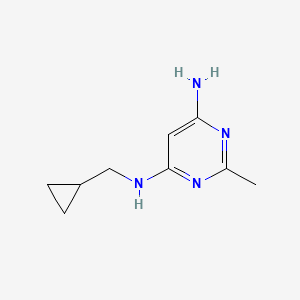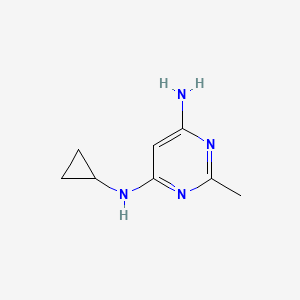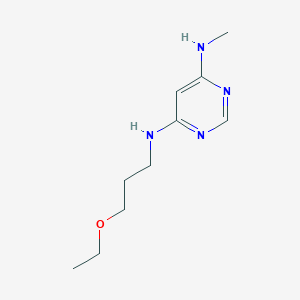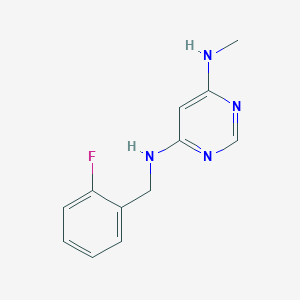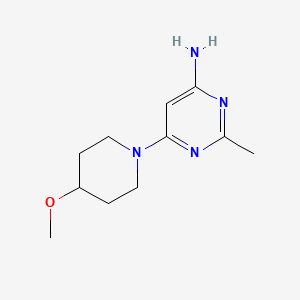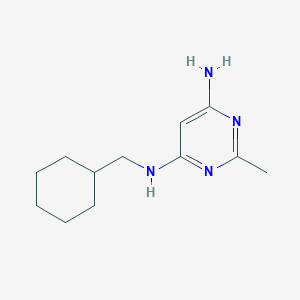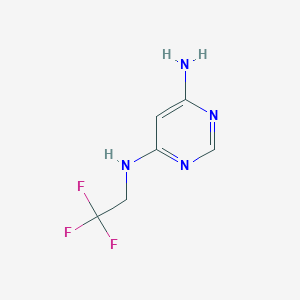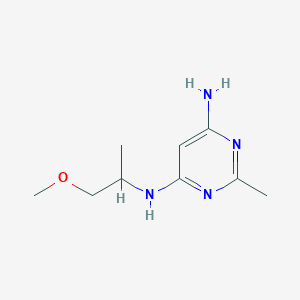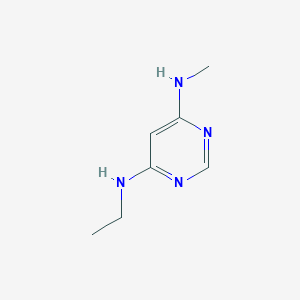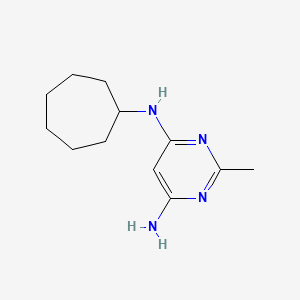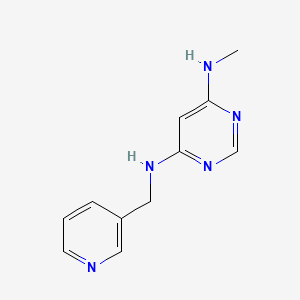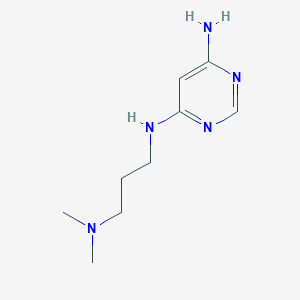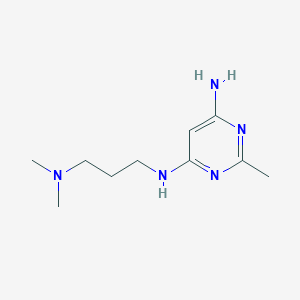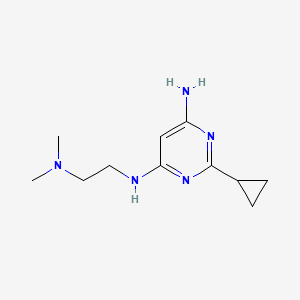
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine
Descripción general
Descripción
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine, also known as 2-CPPD, is an organic compound with a wide range of applications in scientific research. It is a cyclic amine that is used as a starting material for the synthesis of various compounds, and it has been studied for its potential to act as a therapeutic agent in various biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel Purine and Pyrimidine Derivatives : Research on purine and pyrimidine derivatives, including structural analysis through X-ray crystallography, has contributed to the understanding of their conformation and potential as chemical scaffolds in drug design and other applications Cetina et al., 2004.
- Microwave-Induced Synthesis : Studies demonstrate the efficient synthesis of pyrimido[4,5-d]pyrimidines under microwave irradiation, highlighting a methodological advancement in the synthesis of complex pyrimidine derivatives Gohain et al., 2004.
Biological Significance and Applications
- Antimicrobial Agents : Research has been conducted on the synthesis and characterization of novel pyrimidine derivatives with potent antimicrobial activity, indicating their potential use in developing new antimicrobial agents Rao et al., 2020.
- Antiviral Activity : Pyrimidine derivatives have shown antiviral activities, with some compounds demonstrating marked inhibition against retrovirus replication in cell culture, highlighting their potential in antiviral drug development Hocková et al., 2003.
Chemical Properties and Interactions
- Hydrogen Bonding and Molecular Structure : Investigations into the molecular structure of pyrimidine derivatives, including hydrogen bonding patterns, provide insights into their chemical properties and potential applications in molecular design Trilleras et al., 2008.
Advanced Materials and Sensing Applications
- Fluoroionophores : Research on diamine-salicylaldehyde derivatives, including pyrimidine derivatives, has led to the development of fluoroionophores with specific metal chelation properties, indicating applications in metal sensing and imaging Hong et al., 2012.
Propiedades
IUPAC Name |
2-cyclopropyl-4-N-[2-(dimethylamino)ethyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-16(2)6-5-13-10-7-9(12)14-11(15-10)8-3-4-8/h7-8H,3-6H2,1-2H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECDRKANDCXWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N4-(2-(dimethylamino)ethyl)pyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



